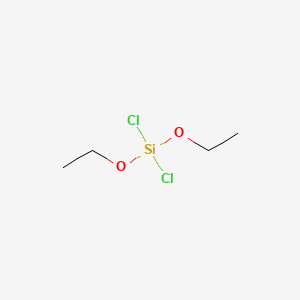
3,5-dinitro-1H-pirazol
Descripción general
Descripción
3,5-Dinitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound is notable for its high nitrogen content and the presence of two nitro groups at the 3 and 5 positions of the pyrazole ring.
Aplicaciones Científicas De Investigación
3,5-Dinitro-1H-pyrazole has several scientific research applications:
Energetic Materials: It is used as a precursor in the synthesis of high-energy materials for explosives and propellants.
Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Material Science: It is used in the development of advanced materials with specific properties such as high thermal stability and low sensitivity to impact.
Mecanismo De Acción
Target of Action
3,5-Dinitro-1H-pyrazole is a highly nitrated pyrazole that serves as a powerful explosive and an effective oxidizer for rocket propellants . The primary targets of 3,5-Dinitro-1H-pyrazole are the chemical structures it interacts with during the detonation process. These interactions result in the release of a large amount of energy, making 3,5-Dinitro-1H-pyrazole an effective explosive material .
Mode of Action
The mode of action of 3,5-Dinitro-1H-pyrazole involves a series of chemical reactions that occur upon the application of heat, impact, shock, or spark . The compound’s unique molecular structure and the existence of strong intra- and intermolecular interactions contribute to its excellent performance . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Biochemical Pathways
The biochemical pathways affected by 3,5-Dinitro-1H-pyrazole are primarily related to its role as an explosive and oxidizer. The compound’s interaction with its targets leads to a series of chemical reactions that result in the release of a large amount of energy . The exact biochemical pathways involved in these reactions are complex and may vary depending on the specific conditions and the presence of other substances.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 1580724 , which could influence its ADME properties.
Result of Action
The result of the action of 3,5-Dinitro-1H-pyrazole is the release of a large amount of energy in the form of heat and gaseous products . This energy release is what makes 3,5-Dinitro-1H-pyrazole an effective explosive and oxidizer. On a molecular level, the compound’s interaction with its targets leads to a series of chemical reactions that result in this energy release .
Análisis Bioquímico
Biochemical Properties
3,5-Dinitro-1H-pyrazole plays a pivotal role in biochemical reactions, particularly those involving nitro group interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3,5-dinitro-1H-pyrazole has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting or modifying their activity. These interactions are primarily due to the electron-withdrawing nature of the nitro groups, which can alter the redox state of the enzymes and proteins it interacts with .
Cellular Effects
The effects of 3,5-dinitro-1H-pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-dinitro-1H-pyrazole can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This compound has also been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 3,5-dinitro-1H-pyrazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro groups in 3,5-dinitro-1H-pyrazole are highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, resulting in changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-dinitro-1H-pyrazole change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 3,5-dinitro-1H-pyrazole can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,5-dinitro-1H-pyrazole vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing stress response pathways. At high doses, 3,5-dinitro-1H-pyrazole can be toxic, leading to adverse effects such as oxidative damage, inflammation, and cell death. Threshold effects have been observed, where the impact of the compound significantly increases beyond a certain dosage .
Metabolic Pathways
3,5-Dinitro-1H-pyrazole is involved in several metabolic pathways, particularly those related to nitro group metabolism. It interacts with enzymes such as nitroreductases, which can reduce the nitro groups to amino groups, altering the compound’s reactivity and function. These metabolic transformations can affect the overall metabolic flux and levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3,5-dinitro-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3,5-dinitro-1H-pyrazole within tissues can also influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of 3,5-dinitro-1H-pyrazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3,5-dinitro-1H-pyrazole may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the reaction of pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. This process introduces nitro groups at the 3 and 5 positions of the pyrazole ring .
Another approach involves the reaction of 1,1,1-trimethylhydrazinium iodide with 3,5-dinitropyrazole in dimethyl sulfoxide (DMSO), followed by recrystallization from water to yield the monohydrated crystal .
Industrial Production Methods
Industrial production of 3,5-dinitro-1H-pyrazole may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 3,5-dinitro-1H-pyrazole suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium hydroxide in polar solvents.
Major Products
Reduction: The reduction of 3,5-dinitro-1H-pyrazole typically yields 3,5-diamino-1H-pyrazole.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3,5-dinitro-1H-pyrazole: Similar in structure but with an amino group at the 4 position, used in energetic materials.
3,4-Dinitro-1H-pyrazole: Differing in the position of the nitro groups, also used in energetic materials.
Uniqueness
3,5-Dinitro-1H-pyrazole is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in the synthesis of high-energy materials .
Propiedades
IUPAC Name |
3,5-dinitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXCZWGGXVKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192109 | |
| Record name | 3,5-Dinitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38858-89-8 | |
| Record name | 3,5-Dinitropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038858898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/new.no-structure.jpg)









